

Application Notes and Protocols for SR10067 Treatment in Circadian Rhythm Studies

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Compound of Interest				
Compound Name:	SR10067			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SR10067**, a potent synthetic REV-ERB agonist, in circadian rhythm research. Detailed protocols for both in vivo and in vitro studies are presented, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.

Introduction to SR10067

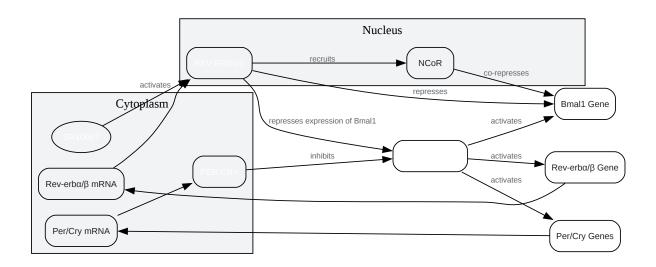
SR10067 is a selective and brain-penetrant agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of core clock genes, most notably Bmal1.[2] By activating REV-ERBs, SR10067 provides a powerful tool to pharmacologically modulate the circadian timing system, offering insights into the roles of REV-ERBs in physiology and behavior, and presenting a potential therapeutic avenue for circadian rhythm-related disorders.

Mechanism of Action

The circadian clock is governed by a series of transcriptional-translational feedback loops. The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus repressing their own transcription.



REV-ERBα and REV-ERBβ form a secondary, stabilizing loop. Their expression is activated by CLOCK/BMAL1. Upon translation, REV-ERB proteins return to the nucleus and repress the transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter.[2] **SR10067** enhances this repression by increasing the recruitment of the nuclear receptor corepressor (NCoR) to REV-ERB.[3] This leads to a suppression of Bmal1 expression and subsequent alterations in the circadian rhythm.



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Diagram 1: SR10067 Mechanism of Action

Quantitative Data Summary

The following tables summarize the quantitative effects of **SR10067** and other REV-ERB agonists on various circadian parameters.

Table 1: In Vitro Activity of SR10067



Parameter	Receptor	Value	Cell Line	Reference
IC50	REV-ERBα	170 nM	-	[1]
IC50	REV-ERBβ	160 nM	-	[1]

Table 2: In Vivo Effects of SR10067 on Circadian Behavior in Mice

Parameter	Dosage (i.p.)	Effect	Model	Reference
Nocturnal Locomotor Activity	10-40 mg/kg	Dose-dependent reduction	C57BL/6J Mice	[4]
ED50 for Activity Suppression	20 mg/kg	-	C57BL/6J Mice	[4]
Onset of Nocturnal Activity	100 mg/kg (SR9009/SR901 1)	1-3 hour delay	C57BL/6J Mice	[5]

Table 3: Effects of REV-ERB Agonists on Circadian Period and Phase

Agonist	Parameter	Effect	Model	Reference
SR9011	Period (SCN explants)	No significant change	Per2:luc Mice	[5]
REV-ERBα Ligand	Phase Shift	Up to 5-hour peak-to-trough amplitude	Rat-1 Fibroblasts	[3]

Experimental Protocols

In Vivo Study: Assessing the Effect of SR10067 on Locomotor Activity Rhythms in Mice



This protocol describes the administration of **SR10067** to mice to evaluate its impact on freerunning circadian rhythms of locomotor activity.

Materials:

SR10067

- Vehicle solution components:
 - Cremophor EL
 - Dimethyl sulfoxide (DMSO)
 - 0.9% Saline
- Male C57BL/6J mice (8-10 weeks old)
- Cages equipped with running wheels and data acquisition system
- Light-controlled environmental chambers

Procedure:

- Animal Acclimation:
 - House mice individually in wheel-running cages within a light-controlled chamber.
 - Maintain a 12:12 hour light:dark (LD) cycle for at least two weeks for entrainment.
 - Provide food and water ad libitum.
- SR10067 Solution Preparation:
 - Prepare the vehicle by mixing Cremophor EL, DMSO, and 0.9% saline in a 15:10:75 ratio by volume.
 - Dissolve SR10067 in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse with a 10 μL/g injection volume). Ensure complete dissolution.



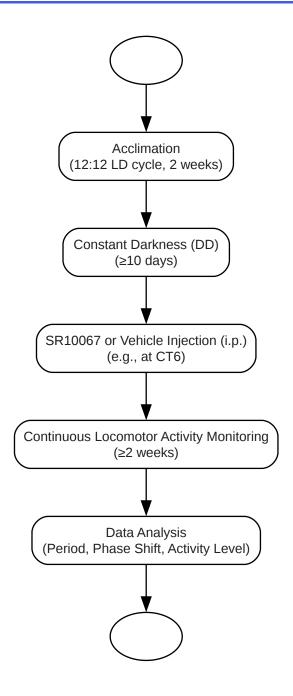
• Experimental Workflow:

- Switch the lighting schedule to constant darkness (DD) to allow the expression of the freerunning rhythm.
- After at least 10 days in DD, on the day of the experiment, prepare the SR10067 solution and vehicle control.
- At a specific Circadian Time (CT), inject the mice intraperitoneally (i.p.) with either SR10067 (e.g., 30 mg/kg) or vehicle. CT6 (the beginning of the subjective day for nocturnal animals) is a common time point for administration.
- Record locomotor activity continuously for at least two weeks post-injection.

Data Analysis:

- Analyze the locomotor activity data to determine the free-running period (τ) before and after treatment.
- Quantify the phase shift by comparing the onset of activity on the days following the injection to the projected onset based on the pre-injection rhythm.
- Assess the effect on activity levels by comparing the total wheel revolutions during the subjective night before and after treatment.





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Diagram 2: In Vivo Experimental Workflow

In Vitro Study: Measuring the Effect of SR10067 on Clock Gene Expression

This protocol outlines the use of **SR10067** in a cell-based assay to measure its effect on the expression of the core clock gene Bmal1.



Materials:

- HepG2 human hepatoma cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- SR10067
- DMSO (for stock solution)
- RNA extraction kit
- · qRT-PCR reagents and instrument

Procedure:

- Cell Culture and Synchronization:
 - Culture HepG2 cells in standard conditions.
 - For circadian studies, synchronize the cells by a serum shock: replace the medium with a high-serum (e.g., 50%) medium for 2 hours, then replace it with a low-serum or serum-free medium.
- SR10067 Treatment:
 - Prepare a stock solution of SR10067 in DMSO.
 - At a specific time point post-synchronization (e.g., 24 hours), treat the cells with different concentrations of **SR10067** (e.g., 0.1, 1, 10 μM) or vehicle (DMSO).
- Sample Collection and RNA Extraction:
 - Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24 hours).
 - Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
- qRT-PCR Analysis:



- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using primers specific for BMAL1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Analyze the relative expression of BMAL1 at each time point and concentration of SR10067.

Safety Precautions

SR10067 is for research use only and has not been approved for human use. Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific model systems and research questions.

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